molecular formula C27H32O17 B8071647 Glucosylvitexin

Glucosylvitexin

Cat. No.: B8071647
M. Wt: 628.5 g/mol
InChI Key: BGSYZITVMNWAJN-TYKOBNFTSA-N
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Description

The compound Glucosylvitexin is a complex organic molecule with significant interest in various scientific fields. This compound is characterized by its multiple hydroxyl groups and a chromen-4-one core structure, making it a subject of study for its potential biological and chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, including the formation of the chromen-4-one core and subsequent functionalization with hydroxyl groups. Common synthetic routes may involve:

    Aldol Condensation: Formation of the chromen-4-one core through aldol condensation reactions.

    Hydroxylation: Introduction of hydroxyl groups using reagents such as hydrogen peroxide or osmium tetroxide.

    Glycosylation: Attachment of the sugar moiety using glycosyl donors and catalysts like silver triflate.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for efficient mixing and reaction control, as well as purification techniques like crystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

    Oxidation: Conversion of hydroxyl groups to carbonyl groups using oxidizing agents like potassium permanganate.

    Reduction: Reduction of carbonyl groups back to hydroxyl groups using reducing agents such as sodium borohydride.

    Substitution: Replacement of hydroxyl groups with other functional groups using reagents like thionyl chloride.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Substitution Reagents: Thionyl chloride, phosphorus tribromide.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield quinones, while reduction reactions can regenerate the original hydroxyl groups.

Scientific Research Applications

This compound has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential antioxidant and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic effects in treating diseases such as cancer and diabetes.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of this compound involves its interaction with various molecular targets and pathways. For example, its antioxidant properties may be due to its ability to scavenge free radicals and inhibit oxidative stress. Additionally, its anti-inflammatory effects could be mediated through the inhibition of pro-inflammatory enzymes and cytokines.

Comparison with Similar Compounds

Similar Compounds

    5,7-dihydroxy-2-(4-hydroxyphenyl)chroman-4-one: A structurally similar compound with similar hydroxylation patterns.

    4’,5,7-trihydroxyflavone: Another flavonoid with comparable biological activities.

Uniqueness

The uniqueness of Glucosylvitexin lies in its specific combination of hydroxyl groups and glycosylation, which may confer unique biological and chemical properties not found in other similar compounds.

Properties

IUPAC Name

5,7-dihydroxy-2-(4-hydroxyphenyl)-8-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one;(2R,3R,4S,5S,6R)-6-(hydroxymethyl)oxane-2,3,4,5-tetrol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H20O11.C6H12O6/c22-7-14-16(27)17(28)18(29)21(31-14)32-19-12(26)5-10(24)15-11(25)6-13(30-20(15)19)8-1-3-9(23)4-2-8;7-1-2-3(8)4(9)5(10)6(11)12-2/h1-6,14,16-18,21-24,26-29H,7H2;2-11H,1H2/t14-,16-,17+,18-,21+;2-,3-,4+,5-,6-/m11/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BGSYZITVMNWAJN-TYKOBNFTSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)OC4C(C(C(C(O4)CO)O)O)O)O.C(C1C(C(C(C(O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1C2=CC(=O)C3=C(O2)C(=C(C=C3O)O)O[C@H]4[C@@H]([C@H]([C@@H]([C@H](O4)CO)O)O)O)O.C([C@@H]1[C@H]([C@@H]([C@H]([C@@H](O1)O)O)O)O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32O17
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

628.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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